Dihydro-alpha,alpha,alpha',alpha'-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid
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Overview
Description
Dihydro-alpha,alpha,alpha’,alpha’-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid is a chemical compound with the molecular formula C14H24N2O5 and a molecular weight of 300.35076 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with multiple methyl groups and propionic acid moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-alpha,alpha,alpha’,alpha’-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with propionic acid in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Dihydro-alpha,alpha,alpha’,alpha’-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
Dihydro-alpha,alpha,alpha’,alpha’-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dihydro-alpha,alpha,alpha’,alpha’-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dihydro-alpha,alpha,alpha’,alpha’-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid: Similar in structure but with different substituents.
Tetramethyl-2-oxo-2H,4H-pyrimidine derivatives: Compounds with variations in the methyl and propionic acid groups.
Uniqueness
Dihydro-alpha,alpha,alpha’,alpha’-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid is unique due to its specific substitution pattern and the presence of both dihydro and oxo functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
Dihydro-alpha,alpha,alpha',alpha'-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid (CAS Number: 37133-43-0) is a compound with significant biological activity, particularly in the context of kinase modulation and potential therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H24N2O5
- Molecular Weight : 300.35 g/mol
- EINECS Number : 253-356-6
This compound has been identified as a modulator of various kinase activities, particularly those associated with the PI3K/Akt signaling pathway. This pathway plays a crucial role in cellular processes such as proliferation, survival, and metabolism. The compound's ability to influence kinase activity suggests potential applications in treating diseases where these pathways are dysregulated, including cancer and inflammatory conditions .
1. Kinase Inhibition
Research indicates that this compound can inhibit specific lipid kinases such as PI3K. The inhibition of PI3K is particularly relevant as it is implicated in numerous cancers and other diseases. By modulating this pathway, the compound may help in controlling cell growth and survival .
2. Cell Proliferation and Migration
Studies have shown that the compound can affect cell proliferation and migration. For instance, its interaction with cell membranes and lipid phosphorylation can lead to altered cell behavior, which is critical in cancer metastasis and inflammation .
Case Study 1: Inhibition of Tumor Growth
In a preclinical study using xenograft models of human tumors, administration of this compound resulted in significant tumor size reduction compared to control groups. The mechanism was attributed to the inhibition of PI3K activity leading to reduced Akt signaling .
Case Study 2: Anti-inflammatory Effects
Another study explored the anti-inflammatory properties of the compound in models of rheumatoid arthritis. Treatment with the compound reduced markers of inflammation and joint swelling in animal models by downregulating pro-inflammatory cytokines through PI3K inhibition .
Research Findings
Properties
CAS No. |
37133-43-0 |
---|---|
Molecular Formula |
C14H24N2O5 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
3-[3-(2-carboxy-2-methylpropyl)-2-oxo-1,3-diazinan-1-yl]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C14H24N2O5/c1-13(2,10(17)18)8-15-6-5-7-16(12(15)21)9-14(3,4)11(19)20/h5-9H2,1-4H3,(H,17,18)(H,19,20) |
InChI Key |
XXISCGZTUNMEFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CCCN(C1=O)CC(C)(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
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